molecular formula C27H22N2O2 B6339287 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine CAS No. 1171924-43-8

4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine

Cat. No. B6339287
CAS RN: 1171924-43-8
M. Wt: 406.5 g/mol
InChI Key: XNOZNCQZRKZBLL-AWYLAFAOSA-N
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Description

The compound “4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine” is a chemical compound that has drawn significant attention in scientific research. It is available for purchase online for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyridine compounds involves several methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Chemical Reactions Analysis

The chemical reactions involving pyridine compounds are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .

Scientific Research Applications

Anticancer Applications

Research has been focused on synthesizing compounds with high tumor specificity and reduced toxicity to normal cells. For instance, compounds like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one [3] have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma (OSCC) cell lines with minimal keratinocyte toxicity. The tumor specificity of these compounds is correlated with their molecular size and lipophilicity, highlighting the potential for chemical modification towards new anticancer drugs with lesser side effects (Sugita et al., 2017).

Kinase Inhibition for Inflammatory Control

Synthetic compounds with tri- and tetra-substituted imidazole scaffolds have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the proinflammatory cytokine release pathway. These inhibitors offer a pathway to designing drugs with improved selectivity and potency for inflammation control, potentially impacting treatments for diseases characterized by inflammation (Scior et al., 2011).

Environmental Degradation of Pollutants

The environmental fate and degradation of alkylphenol ethoxylates (APEs), which break down into more persistent compounds like nonylphenol and octylphenol, raise concerns due to their endocrine-disrupting capabilities. Understanding the degradation pathways and environmental behavior of these compounds is crucial for assessing and mitigating their impact on wildlife and human health (Ying et al., 2002).

Synthesis of Heterocycles

Research into the chemistry of quinazolines and pyrimidines has revealed their importance in the synthesis of optoelectronic materials. These compounds are integral to the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), underscoring their role in advancing materials science for electronic and photonic applications (Lipunova et al., 2018).

properties

IUPAC Name

4-[(Z)-2-[4-[2-methoxy-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c1-30-26-11-8-24(5-4-23-14-18-29-19-15-23)20-27(26)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22/h2-20H,1H3/b3-2-,5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZNCQZRKZBLL-AWYLAFAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=NC=C2)OC3=CC=C(C=C3)C=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC=NC=C2)OC3=CC=C(C=C3)/C=C\C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-Methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine

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